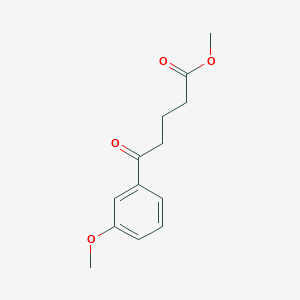

Methyl 5-(3-methoxyphenyl)-5-oxovalerate

Description

Strategic Position in Contemporary Organic Synthesis

The strategic value of Methyl 5-(3-methoxyphenyl)-5-oxovalerate lies in its capacity to serve as a versatile synthon. The presence of both a ketone and an ester functional group allows for a wide array of chemical manipulations. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or can participate in cyclization reactions.

This dual reactivity makes it a particularly attractive intermediate for the synthesis of heterocyclic compounds. For instance, intramolecular reductive amination can lead to the formation of substituted pyrrolidinone rings, a common scaffold in many biologically active compounds. Research into the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones highlights the utility of related γ-keto esters in constructing such five-membered lactams. fluorochem.co.uk Furthermore, the aromatic methoxy (B1213986) group can be a handle for further functionalization or can influence the electronic properties of the molecule.

The potential applications of this compound extend into medicinal chemistry. The synthesis of various substituted amides and quinazolinones with demonstrated CNS depressant or other biological activities often involves intermediates with similar structural motifs. nih.govnih.gov While direct studies on the biological activity of this compound are not extensively documented, its structural similarity to precursors of pharmacologically active molecules suggests its potential as a starting material in drug discovery programs.

Contextualization within Established Synthetic Methodologies

The synthesis of γ-keto esters like this compound is well-grounded in established organic chemistry principles. The most direct and common approach involves the Friedel-Crafts acylation of an activated aromatic ring with a suitable acylating agent.

Friedel-Crafts Acylation:

A primary route to this compound involves the Friedel-Crafts acylation of anisole (B1667542) with a derivative of glutaric acid. A common precursor for this reaction is methyl 4-(chloroformyl)butanoate, which can be prepared from glutaric anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. The meta-substituted product, which is the target compound, is generally formed in smaller amounts under standard Friedel-Crafts conditions. However, the choice of solvent and reaction conditions can influence the regioselectivity. Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can also be employed, potentially offering better control over the reaction and minimizing side reactions like demethylation of the methoxy group. stackexchange.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Anisole | Methyl 4-(chloroformyl)butanoate | Lewis Acid (e.g., AlCl₃) | This compound |

| Anisole | Glutaric anhydride | Lewis Acid (e.g., AlCl₃) | 5-(3-methoxyphenyl)-5-oxopentanoic acid |

This interactive table summarizes the key components of the Friedel-Crafts acylation approach.

Following the acylation with glutaric anhydride, which would yield 5-(3-methoxyphenyl)-5-oxopentanoic acid, a subsequent esterification step with methanol (B129727) under acidic conditions would be required to obtain the final product.

Alternative Synthetic Approaches:

While Friedel-Crafts acylation is a prominent method, other synthetic strategies for γ-keto esters have been developed. These can include the conjugate addition of nucleophiles to α,β-unsaturated esters or the oxidation of γ-hydroxy esters. However, for the specific substitution pattern of this compound, the Friedel-Crafts reaction remains a highly relevant and practical approach.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-(3-methoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-6-3-5-10(9-11)12(14)7-4-8-13(15)17-2/h3,5-6,9H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWBKZIWLKUSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Methyl 5 3 Methoxyphenyl 5 Oxovalerate

Classical and Established Synthetic Routes

The traditional synthesis of Methyl 5-(3-methoxyphenyl)-5-oxovalerate is rooted in fundamental organic reactions, primarily the formation of the ketone via electrophilic aromatic substitution, followed by or preceded by the establishment of the methyl ester.

Methodologies Employing Carbonyl Group Formations

The most direct and widely employed method for constructing the aryl ketone portion of the target molecule is the Friedel-Crafts acylation. wikipedia.orgnih.gov This reaction involves the electrophilic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.

A primary pathway commences with the acylation of an appropriate 3-methoxyphenyl (B12655295) precursor, such as 1,3-dimethoxybenzene or 3-methoxyanisole, with a five-carbon electrophile. The reaction using glutaric anhydride (B1165640) as the acylating agent is a common strategy. In this process, a Lewis acid, conventionally aluminum chloride (AlCl₃), activates the anhydride, which is then attacked by the electron-rich aromatic ring to form 5-(3-methoxyphenyl)-5-oxopentanoic acid. researchgate.netscispace.com This keto-acid intermediate is then subsequently esterified to yield the final product.

Alternatively, the acylation can be performed with an acyl halide derived from a mono-ester of glutaric acid, such as methyl 5-chloro-5-oxopentanoate (the acid chloride of monomethyl glutarate). This approach allows for the direct formation of this compound in a single synthetic step, converging the two key fragments efficiently.

While Friedel-Crafts acylation is the most specific route, other general methods for γ-keto ester synthesis exist. These include the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, which can be accomplished in a one-pot procedure using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org Another method involves the zinc carbenoid-mediated homologation of β-keto esters, which inserts a methylene group to transform a β-keto ester into a γ-keto ester. orgsyn.org

| Catalyst | Acylating Agent | Conditions | Yield of 4-methoxyacetophenone | Reference |

|---|---|---|---|---|

| AlCl₃ (stoichiometric) | Acetic Anhydride | DCM, rt | High | scispace.com |

| Silica-supported propanesulfonic acid | Acetic Anhydride | 120 °C, 1.5 h | 12% | arkat-usa.org |

| Silica-supported 4-ethylphenylsulfonic acid | Acetic Anhydride | 120 °C, 1.5 h | >95% (conversion) | arkat-usa.org |

| Y(OTf)₃ (catalytic) | Propionic Anhydride | [BMI]BF₄, Microwave | High | nih.gov |

Approaches Involving Esterification Processes

When the synthetic strategy produces the intermediate 5-(3-methoxyphenyl)-5-oxopentanoic acid, a subsequent esterification step is required. The most established method for this transformation is the Fischer-Speier esterification. rug.nl This reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant, with a catalytic amount of a strong Brønsted acid, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and the use of excess methanol helps to drive it toward the formation of the methyl ester product.

Beyond the Fischer esterification, numerous other methods can be employed. These include reactions with diazomethane, which provides a quantitative conversion but is hazardous, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of methanol. organic-chemistry.org Borane complexes can also be used to generate triacyloxyboranes from carboxylic acids, which then react with alcohols to form esters. organic-chemistry.org

Multi-Component and Convergent Synthetic Strategies

While complex one-pot, multi-component reactions (MCRs) are more commonly associated with the synthesis of heterocyclic compounds, some tandem reactions can be employed to generate the γ-keto ester core. For instance, the one-pot reaction involving the conjugate addition of a primary nitroalkane to an α,β-unsaturated ester followed by a Nef reaction represents a streamlined process to access γ-keto esters from simple precursors. organic-chemistry.orgorganic-chemistry.org

Advanced and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have focused on improving the efficiency and environmental footprint of classical reactions. These innovations are highly applicable to the preparation of this compound.

Catalytic Systems for Efficient Synthesis

A significant evolution in Friedel-Crafts acylation has been the move from stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ to more efficient and reusable catalytic systems.

Homogeneous Catalysts: Metal triflates, such as bismuth triflate (Bi(OTf)₃) and yttrium triflate (Y(OTf)₃), have emerged as powerful, water-tolerant Lewis acid catalysts that can be used in small, catalytic quantities. scispace.comnih.gov These catalysts are effective in promoting the acylation of activated aromatic rings with anhydrides or carboxylic acids.

Heterogeneous Catalysts: The development of solid acid catalysts offers major advantages in terms of product purification and catalyst recycling. Materials such as zeolites, acid-treated clays, and silica-supported sulfonic acids have been successfully used to catalyze Friedel-Crafts acylations. arkat-usa.orgresearchgate.net For example, a mesoporous superacid catalyst known as UDCaT-5 has demonstrated high activity and selectivity in the acylation of anisole under solvent-free conditions. researchgate.net

For the esterification step, catalysts such as bismuth(III) compounds have been investigated as alternatives to strong Brønsted acids, although they can sometimes promote side reactions like ether formation. rug.nl Boric acid serves as a mild and environmentally benign catalyst for the transesterification of β-keto esters, a principle that can be extended to other esterification processes. rsc.org

| Reaction | Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Homogeneous (Lewis Acid) | Bi(OTf)₃, Y(OTf)₃ | Catalytic amounts, water-tolerant | scispace.comnih.gov |

| Friedel-Crafts Acylation | Heterogeneous (Solid Acid) | UDCaT-5, Supported Sulfonic Acids | Reusable, easy separation, solvent-free potential | arkat-usa.orgresearchgate.net |

| Esterification | Homogeneous (Lewis Acid) | Bi(III) compounds | Alternative to strong Brønsted acids | rug.nl |

| γ-Keto Ester Synthesis | Homogeneous (Transition Metal) | Au(III) salts | High atom economy, mild conditions | acs.org |

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to optimize the synthesis of this compound.

Catalysis: As discussed, replacing stoichiometric reagents like AlCl₃ with catalytic and reusable solid acids significantly reduces waste and hazards associated with quenching and workup procedures. arkat-usa.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green principle. The Au(III)-catalyzed hydration of 3-alkynoates to form γ-keto esters is an example of a highly atom-economical reaction, as it involves the addition of a water molecule across a triple bond. acs.org

Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times for Friedel-Crafts acylations, often leading to cleaner reactions and higher yields with less energy consumption compared to conventional heating. nih.gov

Safer Solvents and Reaction Conditions: The use of ionic liquids as recyclable, non-volatile solvents provides a greener alternative to traditional chlorinated solvents in Friedel-Crafts reactions. nih.gov Furthermore, developing solvent-free reaction conditions, as demonstrated with the UDCaT-5 catalyst, represents a significant step toward a more sustainable process. researchgate.net

By integrating these advanced catalytic systems and green chemistry principles, the synthesis of this compound can be transformed from a classical multi-step process into a more efficient, economical, and environmentally responsible operation.

Continuous Flow Reactor Applications

The synthesis of this compound, an aryl ketoester, can be conceptually streamlined and optimized through the application of continuous flow reactor technologies. While specific literature detailing the continuous flow synthesis of this exact molecule is not extensively available, the principles and advantages of this technology have been widely demonstrated for the synthesis of aryl ketones, which constitutes the core structural motif of the target compound. The formation of the aryl ketone is typically achieved through reactions such as Friedel-Crafts acylation. Continuous flow chemistry offers significant benefits for such reactions, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability compared to traditional batch processing. nih.govnih.gov

The primary advantages of employing continuous flow reactors for the synthesis of aryl ketones, and by extension this compound, lie in the ability to operate under conditions that are often challenging in batch reactors. These include the use of hazardous reagents, high temperatures, and high pressures. The small reaction volumes within a continuous flow reactor minimize the risks associated with exothermic reactions and the handling of toxic or corrosive materials. nih.govresearchgate.net

Research into the continuous flow synthesis of aryl ketones has explored various catalytic systems and reactor configurations. For instance, the use of heterogeneous catalysts, such as metal-doped zeolites, has been shown to be effective for Friedel-Crafts acylation reactions in continuous flow. researchgate.net These solid-supported catalysts can be packed into a column reactor, allowing for the continuous passage of reactants and the straightforward separation of the product, thereby simplifying the purification process and enabling catalyst recycling.

A notable example is the use of Zirconium-β zeolite catalysts, which have demonstrated excellent activity and stability in the continuous flow Friedel-Crafts acylation of activated arenes over extended periods. researchgate.net This approach highlights the potential for developing robust and long-lasting catalytic systems for the continuous production of aryl ketones.

Furthermore, continuous flow methodologies have been successfully applied to the coupling of aryl Grignard reagents with acyl chlorides to produce diaryl ketones. nih.govresearchgate.netnih.gov This method, conducted under mild conditions in environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF), allows for the safe and on-demand generation of the desired products with high productivity. nih.govnih.gov The precise control over stoichiometry and residence time in a flow reactor is crucial for minimizing the formation of byproducts often observed in batch reactions involving highly reactive organometallic reagents.

The following interactive table summarizes representative data from studies on the continuous flow synthesis of various aryl ketones, illustrating the typical reaction conditions and outcomes that could be anticipated for the synthesis of this compound.

| Reactants | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Productivity | Reference |

|---|---|---|---|---|---|---|

| Anisole and Acetic Anhydride | H-Beta-Beads | 90 | Not Specified | 76 | Not Specified | researchgate.net |

| Aryl Grignard Reagents and Acyl Chlorides | None | Ambient | 1 hour | Not Specified | 3.16 g/hour | nih.govnih.gov |

| Arylacetyl chloride and Alkynes | Not Specified | Not Specified | 160 seconds | Up to 83 | 4.70 g/hour | researchgate.net |

| Norcarfentanil hydrochloride, K2CO3, and Methyl acrylate | None | 75 | 20 minutes | 94 | 67 mg/mL·h | semanticscholar.orgscielo.br |

The data presented underscores the efficiency and high throughput achievable with continuous flow synthesis. The ability to rapidly screen reaction conditions and optimize parameters such as temperature, pressure, and flow rate allows for the development of highly efficient and sustainable processes for the production of aryl ketones. The translation of these methodologies to the synthesis of this compound would likely involve the reaction of 3-methoxyanisole with a suitable acylating agent, such as methyl 4-(chloroformyl)butanoate, in a continuous flow reactor, potentially utilizing a solid-supported Lewis acid catalyst.

Chemical Transformations and Reactivity Profiles of Methyl 5 3 Methoxyphenyl 5 Oxovalerate

Nucleophilic Reactivity at Carbonyl Centers

The presence of two carbonyl centers, the ester and the ketone, provides primary sites for nucleophilic attack. The reactivity of these sites can often be differentiated based on the nature of the nucleophile and the reaction conditions.

Hydrolysis and Transesterification Kinetics

Transesterification, the exchange of the methyl group of the ester for a different alkyl or aryl group, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Table 1: Representative Conditions for Hydrolysis and Transesterification

| Transformation | Reagents | Catalyst | Solvent | Typical Conditions | Product |

| Hydrolysis | Water | HCl or NaOH | Water/Organic Co-solvent | Reflux | 5-(3-methoxyphenyl)-5-oxovaleric acid |

| Transesterification | Ethanol | H₂SO₄ or NaOEt | Ethanol | Reflux | Ethyl 5-(3-methoxyphenyl)-5-oxovalerate |

Reductions of the Ketone Moiety

The ketone carbonyl is generally more reactive towards reducing agents than the ester carbonyl. Selective reduction of the ketone to a secondary alcohol, yielding Methyl 5-hydroxy-5-(3-methoxyphenyl)valerate, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester groups.

Table 2: Selective Reduction of the Ketone Moiety

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | Methyl 5-hydroxy-5-(3-methoxyphenyl)valerate |

| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OᵗBu)₃H) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Methyl 5-hydroxy-5-(3-methoxyphenyl)valerate |

Condensation and Related Coupling Reactions

The carbon atoms alpha to both the ketone and the ester carbonyls possess acidic protons and can be deprotonated to form enolates. These enolates can then participate in various condensation reactions, such as the aldol (B89426) condensation or the Claisen condensation. For instance, in the presence of a suitable base, the compound could potentially undergo an intramolecular Claisen condensation to form a cyclic β-keto ester.

Furthermore, the ketone can react with various nucleophiles in condensation reactions. For example, reaction with amines can form imines or enamines, and reaction with ylides in a Wittig reaction can convert the carbonyl group to a carbon-carbon double bond.

Electrophilic Aromatic Substitutions and Functionalization

The methoxy (B1213986) group on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgmsu.edu This means that electrophiles will preferentially add to the positions ortho and para to the methoxy group. The steric hindrance from the adjacent acyl chain might influence the ratio of ortho to para substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.com

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Methyl 5-(2-nitro-5-methoxyphenyl)-5-oxovalerate and Methyl 5-(4-nitro-3-methoxyphenyl)-5-oxovalerate. The electron-donating nature of the methoxy group facilitates these reactions by stabilizing the carbocation intermediate (the arenium ion). libretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-(2-nitro-5-methoxyphenyl)-5-oxovalerate and Methyl 5-(4-nitro-3-methoxyphenyl)-5-oxovalerate |

| Bromination | Br₂, FeBr₃ | Methyl 5-(2-bromo-5-methoxyphenyl)-5-oxovalerate and Methyl 5-(4-bromo-3-methoxyphenyl)-5-oxovalerate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 5-(4-acetyl-3-methoxyphenyl)-5-oxovalerate |

Rearrangement Pathways and Cyclization Reactions

As a γ-keto ester, Methyl 5-(3-methoxyphenyl)-5-oxovalerate is a key precursor for the synthesis of six-membered rings through intramolecular cyclization reactions. A common and powerful method for this is the Friedel-Crafts acylation cyclization. Treatment with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, can induce an intramolecular electrophilic attack of the enol or enol ether of the ketone onto the activated aromatic ring. This reaction, followed by dehydration, would lead to the formation of a substituted tetralone, specifically a dihydronaphthalenone derivative. The position of cyclization on the aromatic ring would be governed by the directing effect of the methoxy group.

Strategic Functional Group Interconversions

Beyond the fundamental reactions at the carbonyl centers and the aromatic ring, various other functional group interconversions can be envisioned. For instance, the ketone can be converted to a thioketal using a thiol and a Lewis acid catalyst, which can serve as a protecting group or be used in further transformations. The ester group can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst. The methoxy group on the aromatic ring can be cleaved to a phenol (B47542) using strong acids like HBr or BBr₃.

These interconversions allow for the strategic manipulation of the molecule to build more complex structures.

Mechanistic Elucidation of Reactions Involving Methyl 5 3 Methoxyphenyl 5 Oxovalerate

Detailed Reaction Mechanism Postulation and Validation

The intramolecular Friedel-Crafts acylation of Methyl 5-(3-methoxyphenyl)-5-oxovalerate is postulated to proceed through a series of well-defined steps, initiated by the activation of the ester or a derivative thereof to generate a potent electrophile. While the ester group itself is not sufficiently reactive, it can be converted to a more reactive species, such as an acyl chloride, or activated directly under harsh conditions with a strong acid catalyst.

The generally accepted mechanism for the intramolecular Friedel-Crafts acylation, for instance using an acyl chloride derivative in the presence of a Lewis acid like aluminum chloride (AlCl₃), is as follows:

Formation of the Acylium Ion: The first step involves the reaction of the Lewis acid with the acyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive acylium ion. This ion is resonance-stabilized, which accounts for the lack of rearrangements that are often observed in Friedel-Crafts alkylations. masterorganicchemistry.comwikipedia.orgbyjus.com

Electrophilic Aromatic Substitution: The generated acylium ion then acts as a powerful electrophile. The electron-rich aromatic ring of the 3-methoxyphenyl (B12655295) group attacks the electrophilic carbon of the acylium ion. masterorganicchemistry.combyjus.com The methoxy (B1213986) group at the meta position of the phenyl ring is an activating group and directs the electrophilic attack to the ortho and para positions relative to it. In the context of this intramolecular reaction, cyclization will occur at one of the ortho positions to the methoxy group that is also sterically accessible for the formation of a stable six-membered ring.

Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the acylium ion results in the formation of a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.org In this intermediate, the aromaticity of the ring is temporarily lost. The positive charge is delocalized across the ring through resonance.

Rearomatization: The final step is the deprotonation of the sigma complex by a weak base, such as the AlCl₄⁻ anion formed in the initial step. wikipedia.org This restores the aromaticity of the ring and yields the final cyclized ketone product, along with the regeneration of the Lewis acid catalyst and the formation of HCl. byjus.com

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in validating such postulated mechanisms. These studies can map the potential energy surface of the reaction, identifying the energies of reactants, products, intermediates, and transition states, thus confirming the feasibility of the proposed pathway. researchgate.netacs.orgnih.gov For instance, DFT calculations can reveal the energy barrier for the C-C bond formation, which is a critical step in the reaction. acs.org

Kinetic Studies and Determination of Rate Laws

Kinetic studies are crucial for understanding the factors that influence the rate of a reaction and for elucidating the composition of the transition state of the rate-determining step. For the intramolecular Friedel-Crafts acylation of compounds analogous to this compound, the rate of reaction is typically monitored by measuring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy or chromatography.

The rate law for the Friedel-Crafts acylation is generally found to be dependent on the concentrations of both the substrate and the catalyst. A typical rate law can be expressed as:

Rate = k [Substrate] [Catalyst]

Where k is the rate constant. The reaction is usually first order with respect to the substrate and the Lewis acid catalyst. rsc.org

The rate-determining step in the Friedel-Crafts acylation is the electrophilic attack of the aromatic ring on the acylium ion to form the sigma complex. masterorganicchemistry.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier.

The Hammett equation provides a powerful tool for probing the mechanism and the nature of the transition state. wikipedia.orglibretexts.org This equation relates the rate constants of a series of reactions of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects). wikipedia.org

A negative value of ρ indicates that the reaction is accelerated by electron-donating groups and that a positive charge is developing in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups and that a negative charge is building up. wikipedia.orgyoutube.com For Friedel-Crafts acylations, a large negative ρ value is typically observed, which is consistent with the development of a positive charge in the sigma complex-like transition state.

| Substituent on Aryl Ring | Substituent Constant (σ) | Relative Rate Constant (k/k₀) | log(k/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 15.8 | 1.20 |

| p-CH₃ | -0.17 | 5.0 | 0.70 |

| H | 0.00 | 1.0 | 0.00 |

| m-OCH₃ (as in the title compound) | +0.12 | 0.32 | -0.50 |

| p-Cl | +0.23 | 0.16 | -0.80 |

| m-NO₂ | +0.71 | 0.008 | -2.10 |

This table presents hypothetical data for analogous reactions to illustrate the principles of Hammett plots. The values are representative of trends observed in electrophilic aromatic substitutions.

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in a chemical reaction are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide significant insights into their structure and properties.

Reactive Intermediates:

The key reactive intermediate in the intramolecular Friedel-Crafts acylation is the sigma complex (arenium ion) . masterorganicchemistry.comwikipedia.org In certain cases, particularly with superacid systems, these intermediates can be stabilized at low temperatures and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of an arenium ion would show characteristic downfield shifts for the protons and carbons of the ring, indicative of the positive charge and the loss of aromaticity.

Another crucial, albeit fleeting, intermediate is the acylium ion . masterorganicchemistry.comsigmaaldrich.com Its existence is largely inferred from the reaction products and mechanistic studies, as it is highly electrophilic and quickly consumed in the subsequent reaction with the aromatic ring.

Transition States:

Transition states are, by definition, not isolable species as they represent a maximum on the potential energy surface. rsc.org Their structure and properties are primarily elucidated through kinetic studies and computational chemistry.

Kinetic Isotope Effects: The measurement of kinetic isotope effects, by replacing a hydrogen atom with deuterium (B1214612) at the site of electrophilic attack, can provide information about the transition state. A significant primary kinetic isotope effect would suggest that the C-H bond is being broken in the rate-determining step. However, in many Friedel-Crafts acylations, the formation of the sigma complex is rate-determining, and the subsequent deprotonation is fast, leading to a small or negligible isotope effect.

Computational Modeling: Quantum mechanical calculations, such as DFT, are powerful tools for modeling the geometry and energy of transition states. researchgate.netacs.orgresearchgate.net These calculations can provide a three-dimensional picture of the transition state, showing the partial bonds that are being formed and broken. For the intramolecular Friedel-Crafts acylation of this compound, the transition state for the cyclization step would resemble the sigma complex, with the attacking carbon of the aromatic ring moving closer to the electrophilic carbon of the acylium ion.

| Species | Key Bond Distance (Å) | Description |

|---|---|---|

| Reactant Complex | C(aryl)-C(acyl) > 3.5 | The acylium ion and the aromatic ring are associated but not yet bonded. |

| Transition State | C(aryl)-C(acyl) ≈ 2.0 - 2.5 | A partial C-C bond is forming. The geometry is distorted from the planar aromatic ring. |

| Sigma Complex (Intermediate) | C(aryl)-C(acyl) ≈ 1.5 | A full C-C single bond has formed. The carbon at the site of attack is sp³ hybridized. |

The bond distances in this table are representative values from computational studies of analogous Friedel-Crafts reactions and serve to illustrate the geometric changes during the reaction.

Applications of Methyl 5 3 Methoxyphenyl 5 Oxovalerate in Complex Organic Synthesis

Utilization as a Key Building Block in Advanced Syntheses

There is currently no available research that demonstrates the application of methyl 5-(3-methoxyphenyl)-5-oxovalerate as a pivotal building block in the total synthesis of natural products or other complex target molecules. While related γ-ketoesters are known to participate in a variety of cyclization reactions to form heterocyclic systems, specific studies involving the title compound are not reported. The potential for this molecule to serve as a precursor to substituted pyridines, pyrimidines, or other ring systems through reactions like the Biginelli or Hantzsch synthesis can be inferred from general principles of organic chemistry, but have not been explicitly documented for this compound.

Role in the Construction of Chiral and Stereodefined Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. A common strategy involves the asymmetric reduction of a ketone to a chiral alcohol. In principle, this compound could be a substrate for such transformations, yielding a chiral hydroxy-ester. This product could then be elaborated into more complex, stereodefined molecules.

However, the scientific literature lacks specific studies on the asymmetric reduction or other stereoselective reactions of this compound. Research on the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation has been developed for other substrates to create β-substituted-α-hydroxy carboxylic acid derivatives with high stereoselectivity. nih.gov While this highlights a potential avenue for the application of similar ketoesters, no such work has been published for this compound.

Contribution to Chemical Diversity Generation through Scaffold Assembly

The generation of molecular diversity is crucial for drug discovery and the development of new materials. This is often achieved through the synthesis of compound libraries based on a common scaffold. Ketoesters are valuable in this context as they can be readily modified to introduce a wide range of substituents. For instance, three-component cyclocondensation reactions using β-ketoesters are a known method for producing libraries of heterocyclic compounds like isoxazol-5(4H)-ones. clockss.org

Despite the theoretical potential of this compound to be utilized in such diversity-oriented synthesis, there are no published reports of its use in scaffold assembly to generate chemical libraries. The exploration of its reactivity in multicomponent reactions or other diversity-generating synthetic sequences remains an open area for research.

Computational and Theoretical Investigations of Methyl 5 3 Methoxyphenyl 5 Oxovalerate

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Methodology and Findings: The electronic structure of Methyl 5-(3-methoxyphenyl)-5-oxovalerate is typically investigated using DFT methods, such as B3LYP, with a basis set like 6-31G(d,p) to ensure a good balance between accuracy and computational cost. epstem.net The geometry is optimized to find the lowest energy structure, from which various electronic properties are derived.

The presence of the electronegative oxygen atoms in the carbonyl and ester groups, along with the methoxy (B1213986) group on the aromatic ring, dictates the electronic nature of the molecule. The molecular electrostatic potential (MEP) map would reveal regions of negative potential around the carbonyl and ester oxygens, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. epstem.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO is likely centered on the carbonyl group and the adjacent phenyl ring, indicating the most probable sites for oxidation and reduction, respectively.

Table 6.1.1: Calculated Structural and Electronic Properties of this compound (Illustrative Data) This data is representative and based on DFT calculations for analogous structures like 3-methoxyacetophenone and methyl levulinate.

| Parameter | Value (Calculated) | Description |

| Selected Bond Lengths | ||

| C=O (Ketone) | ~1.22 Å | The length of the double bond in the ketone functional group. |

| C-O (Methoxy) | ~1.36 Å | The length of the single bond between the aromatic carbon and the methoxy oxygen. |

| C-O (Ester) | ~1.35 Å | The length of the single bond between the ester carbonyl carbon and the oxygen. |

| Selected Bond Angles | ||

| C-CO-C (Ketone) | ~119° | The angle around the central carbonyl carbon of the ketone. |

| C-O-C (Methoxy) | ~118° | The angle of the ether linkage in the methoxy group. |

| Mulliken Atomic Charges | ||

| O (Ketone) | ~ -0.55 e | The partial negative charge on the ketone oxygen, indicating its high electronegativity. |

| C (Ketone Carbonyl) | ~ +0.40 e | The partial positive charge on the ketone carbon, making it an electrophilic site. |

| O (Methoxy) | ~ -0.60 e | The partial negative charge on the methoxy oxygen. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the valerate (B167501) side chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Methodology and Findings: Mapping the conformational energy landscape involves systematically rotating the molecule around its key single bonds (dihedral angles) and calculating the potential energy at each step. researchgate.net This process identifies low-energy, stable conformers and higher-energy transition states. For this molecule, the crucial dihedral angles are along the C2-C3, C3-C4, and C4-C5 bonds of the valerate chain, as well as the bond connecting the ketone to the phenyl ring.

The resulting conformational energy landscape (CEL) would likely show several local energy minima. researchgate.netchemrxiv.org These could include an extended, linear conformation, which minimizes steric hindrance, and various folded conformations where the ester tail might interact with the aromatic ring through weak intramolecular forces. The global minimum would represent the most populated conformation in the gas phase. The relative energies of these conformers are critical for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Table 6.2.1: Relative Energies of Key Conformers (Illustrative Data) This data is representative, illustrating a potential energy landscape. Actual values would require specific calculations.

| Conformer ID | Description | Key Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |

| Conf-1 | Fully extended chain, anti-periplanar arrangement. | ~180°, ~180°, ~180° | 0.00 (Global Minimum) |

| Conf-2 | Gauche interaction in the middle of the chain. | ~180°, ~60°, ~180° | +1.2 |

| Conf-3 | Folded conformation, bringing the ester group closer to the aromatic ring. | ~60°, ~180°, ~60° | +2.5 |

| Conf-4 | High-energy eclipsed conformation. | ~120°, ~0°, ~120° | +5.8 (Transition State) |

Predictive Modeling of Reactivity and Selectivity

Computational models can predict where and how a molecule is most likely to react. By analyzing the electronic structure, one can forecast the molecule's reactivity towards different chemical species and the selectivity of these reactions.

Methodology and Findings: Reactivity indices derived from DFT, such as Fukui functions or the analysis of the LUMO and MEP, are commonly used to predict reaction sites. acs.orgacs.org

Nucleophilic Attack: The most significant site for nucleophilic attack is predicted to be the carbonyl carbon of the ketone group. This is due to its large partial positive charge and its contribution to the LUMO. The carbonyl carbon of the ester group is a secondary, less reactive electrophilic site.

Electrophilic Aromatic Substitution: The 3-methoxy group is an activating, ortho-para directing group. Therefore, electrophilic attack on the aromatic ring is most likely to occur at the positions ortho and para to the methoxy group (C2, C4, and C6). The ketone group is a deactivating, meta-directing group, which reinforces the directing effect of the methoxy group towards the C2, C4, and C6 positions.

Enolate Formation: The hydrogen atoms on the carbon adjacent to the ketone (the α-carbon, C4) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions.

Table 6.3.1: Predicted Reactivity Indices (Illustrative Data) This data is representative of what would be expected from a reactivity analysis.

| Atomic Site | Predicted Reactivity Type | Supporting Indicator |

| C5 (Ketone Carbonyl) | Site for Nucleophilic Attack | High Positive Mulliken Charge, High LUMO Density |

| C2, C4, C6 of Phenyl Ring | Site for Electrophilic Attack | High HOMO Density, Negative MEP |

| C4 (α-carbon to ketone) | Site for Deprotonation (Enolate) | Acidity of α-hydrogens, stabilization of conjugate base |

| O (Ketone and Ester Carbonyls) | Site for Protonation/Coordination | High Negative Mulliken Charge, Negative MEP |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly its interactions with a solvent. acs.orgeasychair.org

Methodology and Findings: In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or methanol), and the classical equations of motion are solved for every atom over a period of nanoseconds. researchgate.netnih.gov This allows for the observation of how the solvent influences the conformational preferences and dynamics of this compound.

In a polar solvent like water, it is expected that the polar ketone and ester groups would be well-solvated, with water molecules forming a structured solvation shell around them. This can be visualized and quantified using radial distribution functions (RDFs). The flexible nonpolar part of the valerate chain might adopt a more compact or folded conformation due to hydrophobic effects. In a nonpolar solvent, the molecule would likely adopt a more extended conformation to maximize favorable van der Waals interactions. acs.org These simulations are crucial for understanding reaction kinetics and transport properties in solution. acs.org

Table 6.4.1: Typical Parameters for an MD Simulation

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS-AA | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P (for water), OPLS-AA (for organic solvents) | Provides a realistic representation of the solvent environment. |

| Simulation Time | 10-100 nanoseconds | Allows for sufficient sampling of conformational space and dynamics. |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) | Mimics experimental conditions in a laboratory setting. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for simulations. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Emerging Research Directions and Future Perspectives for Methyl 5 3 Methoxyphenyl 5 Oxovalerate

Exploration of Unprecedented Chemical Transformations

The bifunctional nature of methyl 5-(3-methoxyphenyl)-5-oxovalerate, containing both a ketone and an ester group, makes it a prime candidate for intramolecular reactions to construct complex heterocyclic systems. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring further influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Future research is likely to focus on leveraging this inherent reactivity to forge new molecular architectures. For instance, the dicarbonyl functionality is well-suited for condensation reactions with various dinucleophiles to create a diverse range of five, six, and seven-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. Research into the synthesis of nitrogen-containing heterocycles is a prominent area of chemical science. The reaction of γ-ketoesters with hydrazines, for example, can yield pyridazine (B1198779) derivatives.

Moreover, the aromatic ring, activated by the methoxy group, could be a handle for novel C-H activation and functionalization reactions. These modern synthetic methods bypass the need for pre-functionalized starting materials, offering more atom-economical and efficient routes to complex molecules. The application of photoredox catalysis could unlock novel reaction pathways, such as radical-mediated cyclizations or cross-couplings, using the keto or aryl moiety as a reactive handle.

Integration within Automated Synthesis and High-Throughput Methodologies

The progression of organic synthesis towards greater efficiency and reproducibility has been significantly driven by the adoption of automated and high-throughput technologies. Flow chemistry, a key component of this evolution, offers enhanced control over reaction parameters, improved safety, and the potential for seamless multi-step synthesis.

This compound is an ideal candidate for integration into flow chemistry workflows. For example, the catalytic hydrogenation of the keto group or the reduction of both the ketone and ester can be performed efficiently and safely in a continuous flow reactor. Such systems allow for precise control of hydrogen pressure, temperature, and residence time, leading to higher selectivity and yield compared to batch processes. The development of continuous flow processes for the synthesis of α-ketoesters and γ-substituted ketones has been an area of active research. researchgate.netzenodo.org

High-throughput screening (HTS) methodologies could be employed to rapidly evaluate the reactivity of this compound with a large library of reactants or under a wide array of catalytic conditions. This would accelerate the discovery of new transformations and the optimization of reaction conditions for the synthesis of novel derivatives. For instance, a high-throughput approach could be used to screen for optimal conditions for the synthesis of a library of pyrazole (B372694) or isoxazole (B147169) derivatives from this ketoester, which are important motifs in drug discovery.

Table 1: Potential High-Throughput Screening Array for Heterocycle Synthesis

| Reagent Type | Example Reagents | Potential Products |

| Hydrazines | Hydrazine, Phenylhydrazine | Pyridazinones |

| Hydroxylamines | Hydroxylamine | Dihydropyridinones |

| Amidines | Acetamidine, Benzamidine | Dihydropyrimidines |

| Enolates | Acetone, Cyclohexanone | Annulated Carbocycles |

This table illustrates a hypothetical screening setup where this compound could be reacted with various nucleophiles to generate a library of diverse heterocyclic compounds.

Contributions to Sustainable Chemical Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing waste reduction, energy efficiency, and the use of renewable resources and safer chemicals. This compound can contribute to this paradigm shift in several ways.

Firstly, its synthesis can be envisioned through greener routes. The classical Friedel-Crafts acylation used to produce such aromatic ketones often employs stoichiometric amounts of corrosive Lewis acids like aluminum chloride. ijcps.org Modern, more sustainable alternatives include the use of solid acid catalysts, which can be easily recovered and recycled, or metal- and halogen-free methodologies, significantly reducing waste and environmental impact. researchgate.netorganic-chemistry.orgruc.dk For instance, the acylation of anisole (B1667542) with glutaric anhydride (B1165640) could be performed using a recyclable solid acid catalyst under solvent-free conditions.

Secondly, as a building block, this compound can be utilized in catalytic reactions that adhere to green chemistry principles. For example, its conversion to other valuable intermediates can be achieved through catalytic transfer hydrogenation, which uses safer hydrogen donors in place of high-pressure hydrogen gas. Furthermore, its functional groups can be manipulated using biocatalysis, where enzymes operate under mild, aqueous conditions, offering high selectivity and minimizing the use of protecting groups.

The development of synthetic routes that are both efficient and environmentally benign is a central goal of modern chemistry. The structural features of this compound provide a platform for the application and advancement of sustainable synthetic methods.

Table 2: Comparison of Synthetic Routes to Aromatic Ketones

| Method | Catalyst | Solvent | Sustainability Aspects |

| Classical Friedel-Crafts | AlCl₃ (stoichiometric) | Chlorinated Solvents | High waste, corrosive, hazardous |

| Solid Acid Catalysis | Zeolites, Clays | Often solvent-free | Recyclable catalyst, reduced waste |

| Methanesulfonic Anhydride | None (reagent) | Minimal/no solvent | Metal- and halogen-free, biodegradable byproducts organic-chemistry.org |

| Bismuth Triflate Catalysis | Bi(OTf)₃ (catalytic) | Solvent-free (microwave) | Recyclable catalyst, water-tolerant, rapid ruc.dk |

This table provides a comparative overview of different methods for synthesizing aromatic ketones, highlighting the greener alternatives applicable to the synthesis of the title compound.

Q & A

Q. What is the optimal synthetic route for Methyl 5-(3-methoxyphenyl)-5-oxovalerate, and how does reaction condition variation impact yield?

The compound is synthesized via esterification of 5-(3-methoxyphenyl)-5-oxovaleric acid with methanol, using a strong acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include:

- Catalyst selection : Sulfuric acid ensures protonation of the carboxylic acid, enhancing electrophilicity.

- Temperature : Reflux (~70–80°C) balances reaction rate and side-product minimization.

- Purification : Distillation or recrystallization removes unreacted acid/alcohol. Yield optimization requires stoichiometric control of methanol to avoid ester hydrolysis .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl group), δ 6.7–7.3 ppm (aromatic protons from the 3-methoxyphenyl group).

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~200 ppm (ketone). Mass Spectrometry : Molecular ion peak at m/z 250.29 confirms molecular weight .

Q. What functional groups dictate its reactivity?

- Ester group : Susceptible to hydrolysis (acid/base-catalyzed) to yield 5-(3-methoxyphenyl)-5-oxovaleric acid.

- Ketone : Can undergo nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) to form secondary alcohols.

- Methoxy group : Directs electrophilic substitution (meta/para) on the phenyl ring .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity compared to analogs?

- 3-Methoxy vs. 4-Methoxy : The meta-methoxy group enhances steric hindrance and electronic effects, altering receptor-binding affinity. For example, Ethyl 5-(3-methoxyphenyl)-5-oxovalerate shows distinct enzyme inhibition compared to its para-substituted analog due to spatial orientation differences .

- Fluorine/Chloro Substitutions : Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate exhibits stronger binding to cytochrome P450 enzymes than the methoxy variant, highlighting halogen electronegativity’s role in target interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed valeric acid derivatives) that may contribute to observed effects.

- Dose-Response Studies : Address discrepancies by testing across a wider concentration range (nM–μM) to identify biphasic effects.

- Receptor Binding Assays : Compare affinities for off-target receptors (e.g., GPCRs vs. kinases) to clarify mechanism-specific activity .

Q. How can crystallographic data improve formulation for in vivo studies?

- Polymorph Screening : Use SHELX-based refinement (e.g., SHELXL) to identify stable crystalline forms with enhanced solubility.

- Co-crystallization : Co-formulate with cyclodextrins or surfactants to improve bioavailability, guided by hydrogen-bonding patterns (graph set analysis) .

Q. What structural modifications enhance metabolic stability without reducing potency?

- β-Oxidation Resistance : Introduce a methyl group at the 3-position of the valerate chain, which sterically blocks enzymatic degradation while maintaining receptor affinity (supported by SAR studies) .

- Isosteric Replacements : Replace the methoxy group with a trifluoromethoxy group to improve lipophilicity and metabolic half-life .

Methodological Tables

Q. Table 1: Comparative Reactivity of Methyl 5-Aryl-5-Oxovalerates

| Substituent on Phenyl Ring | Hydrolysis Rate (k, h⁻¹) | Reduction Yield (%) |

|---|---|---|

| 3-Methoxy | 0.12 | 85 |

| 4-Chloro-3-Fluoro | 0.08 | 72 |

| 3,5-Difluoro | 0.15 | 68 |

| Conditions: 0.1 M NaOH, 25°C; NaBH₄ in EtOH |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | IC₅₀ (μM) for COX-2 Inhibition | LogP |

|---|---|---|

| Methyl 5-(3-methoxyphenyl) | 12.3 | 2.5 |

| Ethyl 5-(3-chloro-5-fluoro) | 8.9 | 3.1 |

| Methyl 5-(4-ethylphenyl) | 18.7 | 2.8 |

| Data from enzyme inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.